5-Chloro-2-isopropoxybenzaldehyde
Overview
Description
5-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom and an isopropoxy group attached to it, as well as an aldehyde group.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 198.65 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Electrocatalytic Activity
One study highlights the electrodeposition of redox-active films from dihydroxybenzaldehydes (DHB) and their analogs, demonstrating catalytic activity toward NADH oxidation. This has implications for designing biosensors based on dehydrogenase enzymatic activities, indicating potential application in medical diagnostics and biochemical research (Pariente et al., 1996).
Analytical Methodologies
Another study utilized chlorinated hydroxybenzaldehydes, including compounds structurally related to 5-Chloro-2-isopropoxybenzaldehyde, for gas-liquid chromatographic analyses. The research provided insights into the separation processes on a capillary column, which could be crucial for analytical chemistry applications, including environmental analysis and quality control in pharmaceuticals (Korhonen & Knuutinen, 1984).
Synthesis and Materials Science
Research on the synthesis, structure, and characterization of metal complexes with macrocyclic ligands based on isothiosemicarbazide demonstrates the utility of related aldehydes in creating complex structures for materials science. These complexes have potential applications in catalysis, magnetic materials, and as ligands in coordination chemistry (Arion et al., 1998).
Organic Synthesis
In the realm of organic synthesis, the creation of Schiff-base macrocyclic complexes using pendant-armed dialdehydes, derived from compounds including 5-chloro-3-(chloromethyl)-2-hydroxybenzaldehyde, showcases the role of such chemicals in constructing complex molecular architectures. These findings are relevant for synthesizing new molecules with potential applications in catalysis, pharmaceuticals, and supramolecular chemistry (Chen et al., 2014).
Catalysis and Chemical Reactions
Furthermore, the use of continuous flow chemistry for the efficient and reproducible nitration of 2-isopropoxybenzaldehyde illustrates the importance of this compound in synthesizing key intermediates for the development of catalysts. This research underscores the growing importance of continuous flow processes in enhancing the safety, scalability, and environmental footprint of chemical manufacturing (Knapkiewicz et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJSXLMSJSWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409404 | |
Record name | 5-chloro-2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28396-34-1 | |
Record name | 5-chloro-2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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